Ethyl 6-azidohexanoate
CAS No.: 65374-10-9
Cat. No.: VC4771828
Molecular Formula: C8H15N3O2
Molecular Weight: 185.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65374-10-9 |
---|---|
Molecular Formula | C8H15N3O2 |
Molecular Weight | 185.227 |
IUPAC Name | ethyl 6-azidohexanoate |
Standard InChI | InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3 |
Standard InChI Key | ONUGSWFFTHJOQF-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCN=[N+]=[N-] |
Introduction
Structural Characteristics and Fundamental Properties
The molecular architecture of ethyl 6-azidohexanoate features a hexanoate backbone substituted at the terminal carbon with an azido group (-N3) and esterified at the carboxyl end with an ethyl group. This arrangement creates distinct electronic environments that govern its chemical behavior. The compound's IUPAC name, ethyl 6-azidohexanoate, precisely reflects this substitution pattern along the six-carbon chain .
Key physicochemical parameters derived from experimental and computational studies include:
Property | Value |
---|---|
Molecular Formula | C8H15N3O2 |
Molecular Weight | 185.22 g/mol |
Canonical SMILES | CCOC(=O)CCCCCN=[N+]=[N-] |
InChI Key | ONUGSWFFTHJOQF-UHFFFAOYSA-N |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bond Count | 8 |
The azide group's characteristic stretching vibrations appear in infrared spectra at 2100-2150 cm⁻¹ (asymmetric N=N=N stretch) and 1250-1300 cm⁻¹ (symmetric stretch), providing a spectroscopic fingerprint for compound identification . Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the ethyl ester group shows a triplet at δ 1.2-1.3 ppm (CH3) and quartet at δ 4.1-4.2 ppm (OCH2), while the azido-terminated methylene protons resonate as a triplet at δ 3.2-3.3 ppm .
Synthetic Methodologies and Optimization Strategies
The synthesis of ethyl 6-azidohexanoate typically follows a two-step sequence involving azide substitution followed by esterification. Recent advances in reaction engineering have improved yields and scalability while addressing safety concerns associated with azide chemistry.
Nucleophilic Azide Substitution
The initial step involves converting 6-bromohexanoic acid to 6-azidohexanoic acid through nucleophilic substitution. Optimized conditions employ sodium azide (1.2 eq) in dimethylformamide (DMF) at 80°C for 16 hours, achieving yields exceeding 80% . Critical parameters include:
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Strict moisture control to prevent HN3 formation
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Nitrogen atmosphere to minimize oxidative degradation
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Gradual heating to prevent exothermic decomposition
Post-reaction workup typically involves aqueous extraction with diethyl ether, followed by magnesium sulfate drying and solvent evaporation. Purification via column chromatography using petroleum ether/ethyl acetate gradients (8:1 to 200:1) effectively removes residual starting materials and byproducts .
Esterification Techniques
The carboxylic acid intermediate undergoes Fischer esterification with ethanol under acidic catalysis. Sulfuric acid (0.5-1.0 eq) in refluxing ethanol (78°C) for 4-6 hours typically achieves >90% conversion. Alternative methods employing DCC/DMAP coupling demonstrate improved selectivity for acid-sensitive substrates.
Recent innovations in continuous flow chemistry have enabled safer handling of azide intermediates during scale-up operations. Microreactor systems with precise temperature control (<5°C temperature variation) and short residence times (<30 seconds) reduce thermal decomposition risks while maintaining high throughput .
Reactivity Profiles and Transformation Pathways
The bifunctional nature of ethyl 6-azidohexanoate enables participation in diverse reaction manifolds, making it particularly valuable for sequential modification strategies.
Click Chemistry Applications
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable 1,2,3-triazole linkages. Optimal conditions use:
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CuSO4·5H2O (10 mol%)
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Sodium ascorbate (20 mol%)
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Tert-butanol/water (1:1) solvent system
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Room temperature, 12-24 hour reaction time
This reaction demonstrates exceptional functional group tolerance, enabling conjugation with biomolecules, polymers, and solid supports without protecting group strategies .
Reduction Pathways
Catalytic hydrogenation over Pd/C (5% w/w) in ethanol at 40 psi H2 pressure selectively reduces the azide to a primary amine, yielding ethyl 6-aminohexanoate. Alternative reducing systems:
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LiAlH4 in anhydrous THF (0°C to RT)
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Staudinger reaction with triphenylphosphine
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Sodium borohydride/Cu(II) systems for partial reduction
The resulting amine derivatives serve as precursors for polyamide synthesis and drug conjugate platforms.
Hydrolysis and Derivatization
The ethyl ester undergoes both acidic and basic hydrolysis:
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2M NaOH, ethanol/water (1:1), reflux, 2h → 6-azidohexanoic acid
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1M HCl, THF/water (3:1), 60°C, 4h → alternative hydrolysis pathway
Enzymatic hydrolysis using lipases (Candida antarctica Lipase B) demonstrates stereoselective processing for chiral derivative synthesis .
Advanced Applications in Materials Science and Biomedicine
The compound's unique reactivity profile has enabled innovative applications across multiple disciplines:
Polymer Functionalization
Ethyl 6-azidohexanoate serves as a chain transfer agent in RAFT polymerization, introducing clickable azide groups at polymer chain ends. Subsequent CuAAC reactions enable:
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Block copolymer synthesis
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Surface grafting on nanoparticles
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Biocompatible hydrogel formation
Recent work demonstrates azide-functionalized polycaprolactones with enhanced cell adhesion properties for tissue engineering scaffolds .
Bioconjugation Strategies
Site-specific protein labeling exploits the azide's bioorthogonal reactivity. Model studies with lysozyme demonstrate:
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85% labeling efficiency using alkyne-modified fluorescent probes
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Retention of >90% enzymatic activity post-modification
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Improved stability against proteolytic degradation
This approach shows particular promise for antibody-drug conjugate development and diagnostic probe synthesis .
Pharmaceutical Intermediate
The compound's role in synthesizing histone deacetylase (HDAC) inhibitors has gained recent attention. Macrocyclic derivatives containing triazole linkages from CuAAC reactions demonstrate:
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IC50 values <50 nM against HDAC6
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Improved metabolic stability compared to peptide-based inhibitors
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Enhanced blood-brain barrier permeability in murine models
Ongoing structure-activity relationship studies focus on optimizing the aliphatic chain length for selective HDAC isoform inhibition .
Future Directions and Research Opportunities
Emerging research frontiers highlight several promising avenues for ethyl 6-azidohexanoate applications:
Catalytic Asymmetric Transformations
Preliminary studies demonstrate the compound's potential in enantioselective:
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Azide-alkyne cycloadditions using chiral Cu(I) complexes
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Enzyme-mediated transesterification reactions
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Organocatalytic cascade processes
These developments could enable efficient synthesis of chiral triazole-containing pharmaceuticals .
Smart Material Development
Stimuli-responsive polymers incorporating azide motifs show promise for:
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pH-triggered drug release systems
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Shape-memory alloys with tunable transition temperatures
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Self-healing elastomers through dynamic triazole linkages
Radiopharmaceutical Applications
Copper-64 labeled derivatives are under investigation for:
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Positron emission tomography (PET) imaging probes
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Targeted radiotherapy conjugates
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Multimodal diagnostic-therapeutic agents
Ongoing optimization focuses on improving in vivo stability and target tissue accumulation .
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